molecular formula C17H24ClNO2 B5138421 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride CAS No. 465534-77-4

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride

Cat. No. B5138421
CAS RN: 465534-77-4
M. Wt: 309.8 g/mol
InChI Key: FBJOIDSZBBTUOV-UHFFFAOYSA-N
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Description

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride involves its interaction with the nAChR. It binds to the receptor and activates or inhibits its function depending on the subtype of nAChR. It has been found to have a higher affinity for α4β2 and α3β4 nAChR subtypes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride are primarily related to its interaction with the nAChR. It has been found to modulate neurotransmitter release, enhance cognitive function, and have potential therapeutic effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride in lab experiments include its high affinity for nAChR subtypes, its ability to act as both an agonist and antagonist, and its potential therapeutic applications. However, its limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for research on 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride. These include further studies on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research on its potential use as a tool to study the function of nAChR subtypes and their role in various physiological processes is also warranted. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an area of future research.
In conclusion, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride is a compound of great interest to the scientific community due to its potential applications in various fields. Its high affinity for nAChR subtypes and its ability to act as both an agonist and antagonist make it a valuable tool for studying the function of these receptors and their role in various physiological processes. However, its high cost, limited availability, and potential toxicity are also important considerations. Further research on its potential therapeutic applications and the development of more efficient synthesis methods are areas of future research.

Synthesis Methods

The synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride involves the reaction of 3,5-dimethylbenzoic acid with 8-azabicyclo[3.2.1]oct-3-one in the presence of a suitable reagent such as thionyl chloride. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicine. It has been found to have a high affinity for the nicotinic acetylcholine receptor (nAChR) and can act as a potent agonist or antagonist depending on the subtype of nAChR.

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dimethylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3;/h6-8,14-16H,4-5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJOIDSZBBTUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

465534-77-4
Record name Benzoic acid, 3,5-dimethyl-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465534-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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